4-Amino-2-cyclopentylpyrimidine-5-carboxylic acid
Description
4-Amino-2-cyclopentylpyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a cyclopentyl substituent at the 2-position, an amino group at the 4-position, and a carboxylic acid moiety at the 5-position. The cyclopentyl group confers steric bulk and lipophilicity, distinguishing it from analogs with smaller or polar substituents.
Properties
IUPAC Name |
4-amino-2-cyclopentylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-8-7(10(14)15)5-12-9(13-8)6-3-1-2-4-6/h5-6H,1-4H2,(H,14,15)(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHAGZGVAMSNJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC=C(C(=N2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-cyclopentylpyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with guanidine to form 2-cyclopentylguanidine, which is then reacted with cyanoacetic acid to yield the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-cyclopentylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
ACPC has been investigated for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. CDK inhibitors derived from ACPC have shown promise in treating various proliferative diseases, including cancer and restenosis. For instance, compounds based on ACPC have been reported to inhibit the proliferation of vascular smooth muscle cells, potentially reducing the risk of restenosis after angioplasty .
Anti-inflammatory Properties
Research indicates that ACPC derivatives can modulate inflammatory pathways. Inhibiting CDKs can lead to reduced synovial tissue hyperplasia in conditions like rheumatoid arthritis, suggesting a therapeutic role for ACPC in managing autoimmune disorders .
Antibacterial Activity
ACPC and its derivatives have also been studied for antibacterial properties. Certain synthesized compounds targeting enzymes in the methylerythritol phosphate pathway have demonstrated effective inhibition against bacterial strains such as Burkholderia pseudomallei, which is relevant for developing new antibacterial agents .
Agricultural Applications
Veterinary Medicine
ACPC has shown potential as an anti-infective agent against parasitic infections in livestock. Studies indicate that it can be effective against coccidiosis, a significant disease affecting poultry. Compounds derived from ACPC have been used in veterinary compositions to prevent and treat infections caused by Eimeria species, demonstrating its utility in animal health .
Chemical Synthesis and Research
ACPC serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : The amino group can be oxidized to form nitro derivatives.
- Reduction : The carboxylic acid group can be converted into alcohols.
- Substitution Reactions : The amino group can engage in nucleophilic substitutions, leading to diverse pyrimidine derivatives.
These reactions make ACPC a valuable intermediate for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of ACPC is critical for its therapeutic efficacy. Its bioavailability is influenced by its chemical structure, which affects absorption and distribution within biological systems. Understanding these properties is essential for optimizing its use in drug development and ensuring effective therapeutic outcomes.
Summary Table of Applications
| Application Area | Specific Uses | Key Findings/Notes |
|---|---|---|
| Medicinal Chemistry | CDK inhibitors for cancer treatment | Reduces cell proliferation; potential anti-cancer effects |
| Anti-inflammatory agents | Modulates inflammatory pathways; useful in arthritis treatment | |
| Antibacterial agents | Effective against Burkholderia pseudomallei; potential for new antibiotics | |
| Agricultural Science | Veterinary anti-infective agents | Effective against coccidiosis; used in poultry health |
| Chemical Synthesis | Building block for organic synthesis | Participates in oxidation, reduction, and substitution reactions |
| Pharmacokinetics | Influences therapeutic efficacy | Critical for drug development considerations |
Biological Activity
4-Amino-2-cyclopentylpyrimidine-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews existing literature on its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic uses.
Chemical Structure and Properties
The compound is characterized by a pyrimidine ring substituted with an amino group and a cyclopentyl moiety, which may influence its interaction with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
-
Antibacterial Activity :
- Compounds similar to 4-amino-2-cyclopentylpyrimidine have been evaluated for their ability to inhibit key enzymes in the methylerythritol phosphate (MEP) pathway, which is crucial for bacterial isoprenoid biosynthesis. The MEP pathway is absent in mammals, making it an attractive target for antibacterial drug development .
- A study demonstrated that certain synthesized compounds targeting the IspF enzyme in Burkholderia pseudomallei showed significant antibacterial effects, suggesting that derivatives of pyrimidine compounds could be developed as effective antibiotics .
-
Enzyme Inhibition :
- The compound's structure allows it to act as an inhibitor of various enzymes, including cyclin-dependent kinases (CDKs), which are vital in regulating cell division and proliferation. Inhibitors targeting CDKs have potential applications in treating cancers and other proliferative diseases .
- The presence of the carboxylic acid functional group may enhance binding affinity to these enzymes, facilitating inhibition.
- Calcium Channel Modulation :
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antibacterial Studies :
- Enzyme Interaction Studies :
- Calcium Channel Studies :
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs differ in substituents at the 2-, 4-, and 5-positions of the pyrimidine ring. These modifications influence molecular weight, solubility, and reactivity.
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents (Position) |
|---|---|---|---|---|
| 4-Amino-2-cyclopentylpyrimidine-5-carboxylic acid | - | C₁₁H₁₅N₃O₂ | 229.26 g/mol | 2-cyclopentyl, 4-amino, 5-carboxy |
| 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid | 771-81-3 | C₆H₇N₃O₂S | 185.20 g/mol | 2-methylthio, 4-amino, 5-carboxy |
| 4-Amino-2-hydroxy-5-pyrimidinecarboxylic acid | 3650-93-9 | C₅H₅N₃O₃ | 155.11 g/mol | 2-hydroxy, 4-amino, 5-carboxy |
| 6-Amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid | 858956-08-8 | C₉H₁₀ClN₃O₂ | 227.65 g/mol | 2-cyclopropyl, 5-chloro, 6-amino, 4-carboxy |
Key Observations :
- Cyclopentyl vs. Cyclopropyl: The cyclopentyl group in the target compound increases steric hindrance and lipophilicity compared to the cyclopropyl group in Aminocyclopyrachlor .
- Methylthio vs.
Table 2: Reactivity Comparison
Table 3: Application Comparison
Activity Insights :
- The cyclopentyl group’s lipophilicity may enhance blood-brain barrier penetration, making the target compound suitable for central nervous system-targeted drugs. In contrast, the hydroxy analog’s polarity limits membrane permeability but improves water solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
